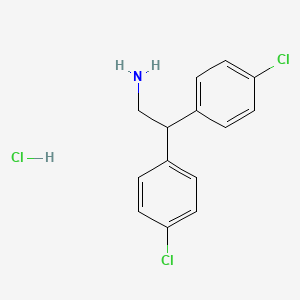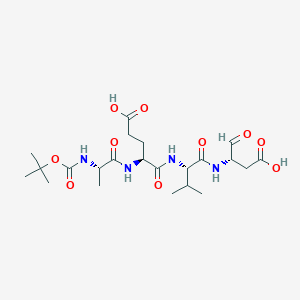
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
Mécanisme D'action
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel of the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of the NMDA receptor leads to the inhibition of long-term potentiation (LTP), a process that is crucial for learning and memory.
Biochemical and Physiological Effects:
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been shown to induce a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. Additionally, rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to selectively block the NMDA receptor without affecting other receptors. However, one of the major limitations of using rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is its potential for inducing neurotoxicity at high doses. It is important to use appropriate dosages and to monitor the animals for any signs of toxicity.
Orientations Futures
There are several future directions for research involving rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid. One area of interest is the role of NMDA receptors in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid as a therapeutic agent for psychiatric disorders such as schizophrenia. Additionally, there is a need for further research into the potential neurotoxic effects of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid and its long-term effects on brain function.
Applications De Recherche Scientifique
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been extensively used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
Propriétés
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)



![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)

